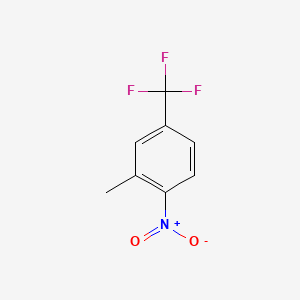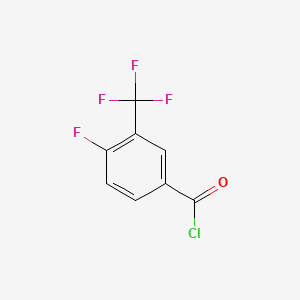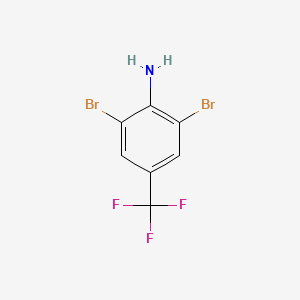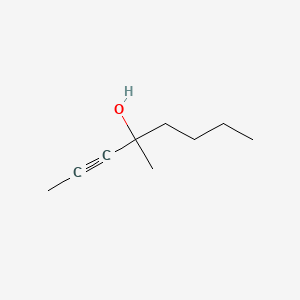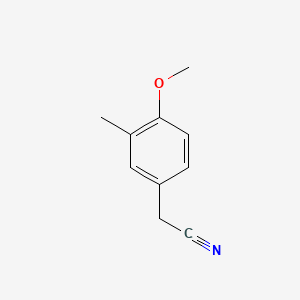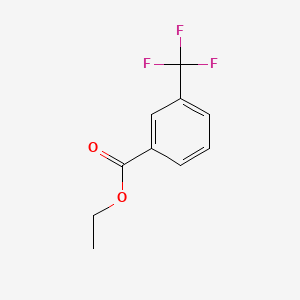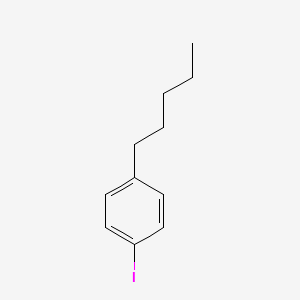![molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8](/img/structure/B1295557.png)
7,7-Dichlorobicyclo[4.1.0]heptane
Vue d'ensemble
Description
7,7-Dichlorobicyclo[4.1.0]heptane is a chlorinated derivative of bicycloheptane, a compound with a unique bicyclic structure. The presence of two chlorine atoms at the seventh position of the bicyclic framework significantly influences its reactivity and physical properties. This compound is of interest due to its potential applications in organic synthesis and the development of new materials.
Synthesis Analysis
The synthesis of chlorinated bicycloheptanes, such as 7,7-dichlorobicyclo[4.1.0]heptane, can be achieved through chlorination reactions. For instance, the chlorination of bicyclo[2,2,1]heptane with sulfuryl chloride in the presence of a peroxide catalyst yields mono- and dichloro products, including norbornyl chloride . Although this does not directly describe the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane, it provides insight into the chlorination process of related bicyclic compounds.
Molecular Structure Analysis
The molecular structure of chlorinated bicycloheptanes is characterized by the presence of a rigid bicyclic framework. The dichloro substitution at specific positions can lead to different stereochemical outcomes and influence the overall geometry of the molecule. For example, the structure of 3,7-dichlorotricyclo[4.1.0.02,4]heptane has been determined, showing the endo orientation of the chlorine atoms . This information is relevant to understanding the stereochemistry of dichlorobicycloheptanes.
Chemical Reactions Analysis
7,7-Dichlorobicyclo[4.1.0]heptane undergoes reactions with carbanions in the presence of t-BuOK in DMSO, leading to the formation of syn-7-chlorobicyclo[4.1.0]heptane derivatives. Additionally, reactions with α-phenylpropionitrile yield dehydrochlorinated materials in good yield . These reactions demonstrate the compound's reactivity and potential utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,7-dichlorobicyclo[4.1.0]heptane are influenced by its dichloro substitution and bicyclic structure. The presence of chlorine atoms can affect the compound's boiling point, density, and solubility. The reactivity of the compound towards nucleophiles and bases, as seen in its reactions with carbanions, is also a significant aspect of its chemical behavior . The synthesis and properties of related compounds, such as 7,7-dichloro-3,4-benzobicyclo[4.1.0]heptane and its chromium tricarbonyl complexes, have been studied, providing further insight into the properties of dichlorobicycloheptanes .
Applications De Recherche Scientifique
- Summary of the Application : The compound 7,7-Dichlorobicyclo[4.1.0]heptane has been shown to react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . This reaction is part of the broader field of organic chemistry, specifically the study of halo derivatives of bicyclic hydrocarbons .
- Methods of Application or Experimental Procedures : The reaction was carried out with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . Controlled hydrolysis of the intermediate complex was performed, resulting in the formation of two phosphonic dichlorides .
- Results or Outcomes : Two phosphonic dichlorides were formed in a 1:1 ratio upon controlled hydrolysis of the intermediate complex . The products were identified as unsaturated compounds based on their IR spectrum . The 1H NMR spectrum showed multiplets at 5.66–6.00, 4.55, 3.44 and 0.95–2.55 ppm, implying the presence of ring ethylene and methylene protons and РСН protons .
Safety And Hazards
7,7-Dichlorobicyclo[4.1.0]heptane is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSCGRETWPLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288315 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dichlorobicyclo[4.1.0]heptane | |
CAS RN |
823-69-8 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

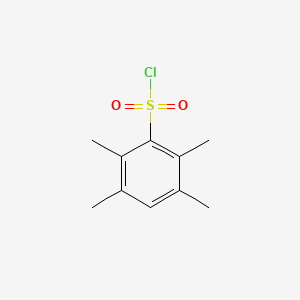
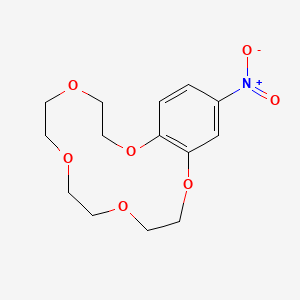
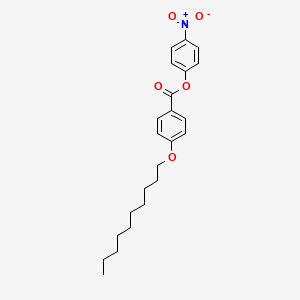
![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)
